

# Application Notes and Protocols for In Vitro Transcription/Translation of Vigilin

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## Compound of Interest

Compound Name: *vigilin*

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## Introduction

**Vigilin** is a highly conserved, ubiquitous RNA-binding protein characterized by its multiple K-homology (KH) domains.[1] It plays a crucial role in post-transcriptional gene regulation by influencing mRNA stability and translation.[1][2] Dysregulation of **vigilin** has been implicated in various diseases, including cancer.[1] These application notes provide detailed protocols for the in vitro synthesis of **vigilin** using a coupled transcription/translation system, its subsequent purification, and methods for quantifying its expression. Additionally, we describe a key regulatory pathway involving **vigilin**'s competition with the RNA-binding protein HuR for the regulation of c-fms proto-oncogene expression.

## Quantitative Data Summary

The yield of in vitro synthesized **vigilin** can be influenced by factors such as the purity of the DNA template and the specific reaction conditions. The following table provides representative data on the expected protein yield and purity from a coupled in vitro transcription/translation system followed by affinity purification.

Parameter	Expected Value	Method of Quantification
Total Protein Yield (pre-purification)	20-80 µg/mL	Scintillation counting of 35S-methionine incorporation
Purity (post-purification)	>90%	Densitometry analysis of SDS-PAGE with silver staining
Molecular Weight (Vigilin-FLAG)	~155 kDa	SDS-PAGE

## Experimental Protocols

### Protocol 1: In Vitro Transcription and Translation of FLAG-tagged Vigilin

This protocol describes the synthesis of FLAG-tagged **vigilin** from a linear DNA template using a coupled rabbit reticulocyte lysate system.

Materials:

- TNT® T7 Coupled Reticulocyte Lysate System (e.g., Promega L4610)
- Linear DNA template containing the full-length human **vigilin** cDNA with a C-terminal FLAG tag under the control of a T7 promoter
- Nuclease-free water
- 35S-methionine (for radioactive detection and quantification) or Transcend™ tRNA (for non-radioactive detection)
- Microcentrifuge tubes (0.5 mL or 1.5 mL)

Procedure:

- Thaw Reagents: Thaw the TNT® Reticulocyte Lysate by warming the tube by hand. Place the lysate and the TNT® RNA Polymerase on ice immediately after thawing. Thaw all other components at room temperature and then place them on ice.

- Assemble the Reaction: In a microcentrifuge tube on ice, combine the following components in the order listed:

Component	Volume (for a 50 $\mu$ L reaction)	Final Concentration
TNT® Rabbit Reticulocyte Lysate	25 $\mu$ L	50%
TNT® Reaction Buffer	2 $\mu$ L	1X
Amino Acid Mixture (minus methionine)	1 $\mu$ L	1 mM
<sup>35</sup> S-methionine (>1,000 Ci/mmol, 10 mCi/mL)	4 $\mu$ L	-
RNasin® Ribonuclease Inhibitor	1 $\mu$ L	1 U/ $\mu$ L
TNT® T7 RNA Polymerase	1 $\mu$ L	1 U/ $\mu$ L
Vigilin-FLAG DNA Template (1 $\mu$ g/ $\mu$ L)	1 $\mu$ L	20 ng/ $\mu$ L
Nuclease-free Water	to 50 $\mu$ L	-

- Incubation: Mix the components by gently pipetting. Incubate the reaction tube at 30°C for 90 minutes in a water bath or incubator.
- Analysis (Optional): To confirm protein synthesis, analyze a small aliquot (1-5  $\mu$ L) of the reaction mixture by SDS-PAGE followed by autoradiography (for radioactive detection) or western blot using an anti-FLAG antibody (for non-radioactive detection).

## Protocol 2: Purification of In Vitro Translated FLAG-tagged Vigilin

This protocol describes the purification of the newly synthesized FLAG-tagged **vigilin** using anti-FLAG affinity chromatography.

**Materials:**

- In vitro translation reaction mixture containing FLAG-tagged **vigilin**
- Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich A2220)
- Wash Buffer (TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
- Elution Buffer (Wash Buffer containing 100-200 µg/mL 3X FLAG® Peptide)
- Microcentrifuge tubes
- Spin columns (optional)

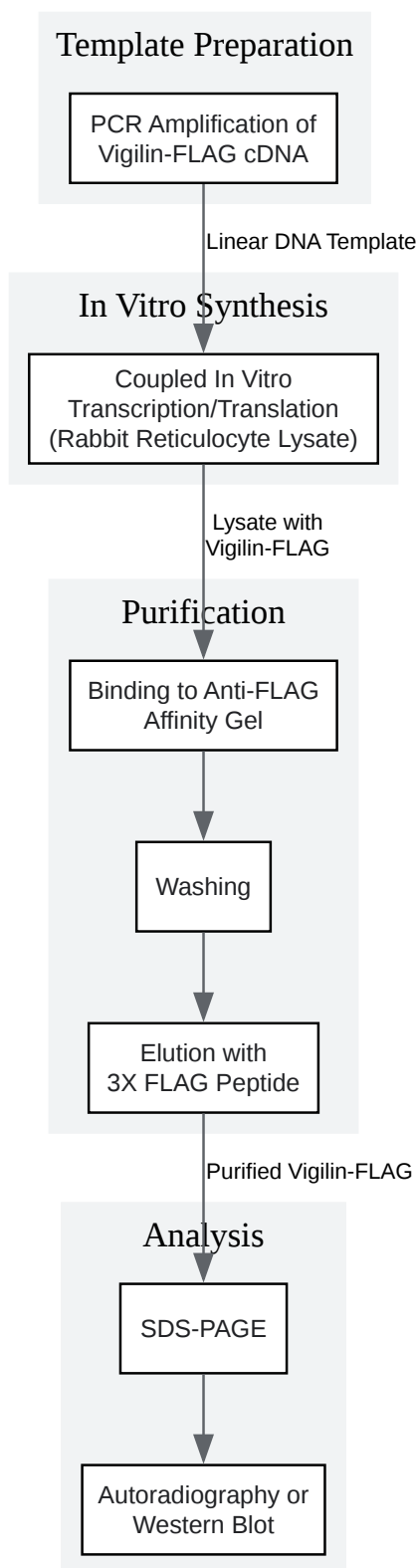
**Procedure:**

- Equilibrate Affinity Gel: Gently resuspend the anti-FLAG M2 affinity gel. Transfer an appropriate amount of slurry (e.g., 20 µL of a 50% slurry) to a microcentrifuge tube.
- Wash the affinity gel twice with 500 µL of Wash Buffer. Centrifuge at 5,000 x g for 30 seconds between washes and carefully aspirate the supernatant.
- Bind Protein: Add the in vitro translation reaction mixture to the equilibrated affinity gel.
- Incubate the mixture at 4°C for 1.5 to 4 hours on a rotator to allow for binding of the FLAG-tagged **vigilin** to the affinity gel.[\[3\]](#)
- Wash: Pellet the affinity gel by centrifugation (5,000 x g for 30 seconds) and discard the supernatant.
- Wash the gel three times with 500 µL of ice-cold Wash Buffer to remove unbound proteins.[\[4\]](#)
- Elute: After the final wash, remove all residual Wash Buffer. Add 20-50 µL of Elution Buffer to the gel.
- Incubate at 4°C for 30 minutes with gentle agitation.[\[4\]](#)

- Centrifuge at 5,000 x g for 30 seconds and carefully collect the supernatant containing the purified FLAG-tagged **vigilin**.
- Analysis: Analyze the purified protein by SDS-PAGE and silver staining to assess purity and yield.

## Visualizations

## Experimental Workflow



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Caption: Workflow for in vitro synthesis and purification of **vigilin**.

# Signaling Pathway: Regulation of c-fms mRNA by Vigilin and HuR

Caption: Competitive regulation of c-fms mRNA by **Vigilin** and HuR.

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